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Introduction

Duchenne muscular dystrophy (DMD) is a fatal, X-linked recessive disorder characterized by
progressive muscle degeneration and weakness.[1][2] It is caused by mutations in the DMD
gene that prevent the production of functional dystrophin, a critical protein for maintaining the
structural integrity of muscle fibers.[1][3] One of the most promising therapeutic strategies for
DMD is exon skipping, which uses antisense oligonucleotides (ASOs) to modulate the splicing
of pre-messenger RNA (pre-mRNA), restore the reading frame, and enable the production of a
truncated, yet partially functional, dystrophin protein.[1][4]

Viltolarsen (formerly known as NS-065/NCNP-01) is a phosphorodiamidate morpholino
oligomer (PMO), a type of ASO, designed specifically to induce skipping of exon 53 in the DMD
gene.[1][5] Developed through a collaboration between Nippon Shinyaku and the National
Center of Neurology and Psychiatry (NCNP) in Japan, Viltolarsen targets a subset of DMD
patients, estimated to be around 8-10%, whose mutations are amenable to exon 53 skipping.
[1][5] This guide provides a detailed technical overview of the preclinical and early clinical
stages of Viltolarsen's development, from its initial discovery to the pivotal studies that
demonstrated its mechanism of action and clinical potential.

Core Mechanism of Action
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The therapeutic principle of Viltolarsen is to convert a severe, dystrophin-null DMD phenotype
into a milder, Becker muscular dystrophy (BMD)-like phenotype. In BMD, in-frame mutations
lead to the production of a shortened but still functional dystrophin protein.[6] Viltolarsen
achieves this through a targeted molecular intervention in the pre-mRNA splicing process.

o Genetic Basis: In patients with specific deletions, such as the loss of exons 45-52, the
remaining exons (exon 44 and exon 53) are spliced together "out-of-frame." This creates a
premature stop codon, halting dystrophin protein synthesis.

e ASO Binding: Viltolarsen is a 21-nucleotide antisense sequence that is complementary to a
specific site on exon 53 of the dystrophin pre-mRNA.[1][7] It binds to this target sequence,
masking it from the cellular splicing machinery.[1][8]

» Exon Skipping: By hiding exon 53, the splicing machinery bypasses it, joining exon 52
directly to exon 54.[3][9] This action restores the genetic reading frame.

» Protein Production: The resulting mature mRNA is translated into a truncated but functional
dystrophin protein, which can provide partial muscle function and slow the progression of the
disease.[3][6]
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Caption: Mechanism of Viltolarsen-induced exon 53 skipping.

Preclinical Discovery and In Vitro Evaluation

The development of Viltolarsen began with the identification of an optimal ASO sequence to
induce efficient and sustained exon 53 skipping.

Experimental Protocol: ASO Sequence Screening and In
Vitro Efficacy

e Sequence Design: A series of phosphorodiamidate morpholino oligomers (PMOs) targeting
different regions of exon 53 were designed. This process, known as an "exon walk," aimed to
identify the most accessible and effective binding site for blocking the splicing machinery.[10]
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e Cell Culture: Human rhabdomyosarcoma (RD) cells and DMD patient-derived fibroblasts
(converted into myotubes via MyoD transduction) were cultured under standard conditions.
[7][10] Patient-derived cells contained mutations amenable to exon 53 skipping (e.g.,
deletion of exons 45-52).

e ASO Transfection: The PMO candidates, including the sequence for NS-065/NCNP-01
(Viltolarsen), were introduced into the cultured cells using a delivery agent like Endo-Porter
or via nucleofection.[10][11] A range of concentrations was tested to determine dose-
dependency.

» Exon Skipping Analysis (RT-PCR): Three days post-transfection, total RNA was extracted
from the cells. Reverse transcription-polymerase chain reaction (RT-PCR) was performed
using primers flanking exon 53 to amplify the dystrophin mRNA. The products were analyzed
via gel electrophoresis to visualize and quantify the relative amounts of the full-length
transcript versus the exon 53-skipped transcript.[11]

e Dystrophin Protein Analysis (Western Blot): To confirm that the skipped mRNA was
translated into protein, cell lysates were collected. Dystrophin protein levels were measured
using Western blotting with a specific anti-dystrophin antibody.[7][10]

In Vitro Experimental Workflow
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Caption: Workflow for in vitro evaluation of Viltolarsen.

In Vitro Results
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Studies demonstrated that NS-065/NCNP-01 strongly and dose-dependently promoted exon
53 skipping.[10] In DMD patient-derived cells, it restored dystrophin protein expression to
detectable levels, with the effect sustained for at least two weeks after transfection.[7][10]

Parameter Cell Type Method Result Reference

>70% efficiency,

Exon 53 DMD Patient )
o RT-PCR sustained for 2 [10]
Skipping Cells
weeks
) ) Clear protein
Dystrophin DMD Patient
) Western Blot band detected at  [7][10]
Expression Cells
10 pmol/L

Preclinical In Vivo Evaluation

Following promising in vitro results, Viltolarsen was evaluated in animal models to assess its
efficacy and safety. A crucial part of its development was based on preclinical studies in a
canine model of DMD, which more closely resembles the human disease course.[1][5]

Experimental Protocol: In Vivo Efficacy and Toxicology

o Animal Models: Studies utilized dystrophin-deficient animal models, such as the DMD dog
model, which show progressive muscle wasting and pathology similar to human patients.[1]
[12] For toxicology, healthy male mice and cynomolgus monkeys were used.[13]

o Drug Administration: Viltolarsen was administered systemically, typically via intravenous (1V)
or subcutaneous (SC) injection, on a weekly basis.[13] Dose-ranging studies were
conducted to determine therapeutic and toxic levels.

o Efficacy Assessment: In DMD models, muscle biopsies were taken to assess dystrophin
protein restoration via Western blot and immunofluorescence. Muscle function was also
evaluated.[1]

o Safety and Toxicology Assessment: Comprehensive toxicology studies were performed in
mice (26 weeks) and monkeys (39 weeks).[13] Assessments included clinical observations,
body weight, food consumption, clinical pathology (blood and urine analysis), and
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histopathological examination of tissues.[13] Kidney function was a key focus, with
monitoring of blood urea nitrogen (BUN) and creatinine.[13]

In Vivo Results

Preclinical studies demonstrated that systemic administration of PMOs could restore dystrophin
expression and improve muscle function in the DMD dog model.[12][14] Toxicology studies
established a safety profile for clinical trials. While renal toxicity was observed in animals at
high doses, the No Observed Adverse Effect Level (NOAEL) was determined to be 60
mg/kg/week in a 26-week mouse study, providing a safe margin for human dosing.[13]

Early-Stage Clinical Development

The successful preclinical program paved the way for a series of clinical trials in Japan and
North America to evaluate Viltolarsen's safety, pharmacokinetics, and efficacy in boys with
DMD.[1][5]

Phase | and I/ll Studies

The initial trials were designed to assess safety and determine the optimal dose. A Phase |
study in Japan (NCT02081625) evaluated doses of 1.25, 5, and 20 mg/kg, demonstrating a
dose-dependent increase in exon 53 skipping.[1] A subsequent Phase I/l study in Japan
explored higher doses of 40 mg/kg and 80 mg/kg.[1]

Parameter Phase I/ll Study (Japan) Reference

40 mg/kg/week; 80

Dose Groups [1]
mg/kg/week

Participants 16 boys with DMD [1]

Primary Outcome Dystrophin Expression [1]

o 21.8% (40 mg/kg cohort);
Exon Skipping (Avg.) [1]
42.4% (80 mg/kg cohort)

Dose-dependent and time-
Key Finding dependent increase in [1]

dystrophin
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Phase Il Study (North America)

A pivotal Phase Il trial (NCT02740972) was conducted in North America to confirm the dose
and efficacy of Viltolarsen.[15] This study provided the primary evidence for its accelerated

approval.

Experimental Protocol: Clinical Dystrophin
Quantification

Study Design: A two-period, randomized, placebo-controlled, dose-finding study was
conducted in 16 boys (ages 4 to <10 years) with DMD amenable to exon 53 skipping.[15][16]
Participants were randomized to receive weekly 1V infusions of Viltolarsen (40 mg/kg or 80
mg/kg) or a placebo for the first 4 weeks, followed by all patients receiving active treatment
for the next 20 weeks.[15]

Muscle Biopsy: A baseline muscle biopsy was taken from the biceps brachii muscle before
treatment. A second biopsy was taken after 25 weeks of treatment to assess changes in
dystrophin levels.

Dystrophin Quantification (Western Blot): Dystrophin protein levels in muscle tissue were
guantified using a validated Western blot assay. The results were expressed as a percentage
of the dystrophin level found in normal, healthy muscle.

Efficacy and Safety Monitoring: The primary endpoint was the change in dystrophin protein

from baseline.[15] Secondary endpoints included motor function assessments (e.g., Time to
Stand, 6-Minute Walk Test).[17] Safety was monitored through adverse event reporting and
regular clinical laboratory tests, including renal function monitoring.[18]
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Phase II Clinical Trial Workflow (NCT02740972)
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Caption: Workflow of the pivotal Phase Il clinical trial for Viltolarsen.

Phase Il and Pharmacokinetic Results

The Phase Il study was highly successful. All 16 participants showed an increase in dystrophin
protein levels.[16] The treatment was generally well-tolerated, with the most common adverse
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BENGHE

events being mild to moderate upper respiratory tract infections, injection site reactions, and

cough.[19] Importantly, no kidney toxicity was observed in the clinical trials.[1][19]

Phase Il Study

Parameter Reference
(NCT02740972)

Participants 16 boys (ages 4 to <10) [16]

Dose Group 80 mg/kg/week [15][16]

Baseline Dystrophin 0.6% of normal (average) [15][16]

) 5.9% of normal (average) at

Post-Treatment Dystrophin [15][16]
Week 25

Dystrophin Responders 100% of participants [1][16]
Significant improvements in

Motor Function timed function tests vs. natural [17][20]
history controls

Pharmacokinetic Parameter Value (at 80 mg/kg dose) Reference

Time to Peak (Tmax) ~1 hour (end of infusion) [6][21]

Elimination Half-Life ~2.5 hours [6][21]

Volume of Distribution (Vdss) 300 mL/kg [6][21]

Plasma Protein Binding 39-40% [6][22]

) Metabolically stable, no

Metabolism ) [21][22]

metabolites detected
) Primarily as unchanged drug in

Excretion ) ) [6][21]

urine (~92% in 24h)
Conclusion

The early-stage discovery and development of Viltolarsen represent a targeted, science-driven

approach to treating Duchenne muscular dystrophy. Beginning with meticulous in vitro
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screening to identify the optimal ASO sequence, the program progressed through rigorous
preclinical testing in relevant animal models that established a strong biological rationale and a
favorable safety profile. The subsequent early-phase clinical trials successfully translated these
preclinical findings, demonstrating that Viltolarsen was well-tolerated and, crucially, could
consistently and significantly increase the production of dystrophin protein in boys with DMD.
The robust data from the Phase Il study, showing a mean dystrophin level of nearly 6% of
normal, provided the foundation for Viltolarsen's accelerated regulatory approvals in Japan
and the United States, establishing it as an important therapy for patients with mutations
amenable to exon 53 skipping.[1][23]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Pharmacological Profile of Viltolarsen for the Treatment of Duchenne Muscular Dystrophy:
A Japanese Experience - PMC [pmc.ncbi.nim.nih.gov]

» 2. Pharmacological Profile of Viltolarsen for the Treatment of Duchenne Muscular Dystrophy:
A Japanese Experience - PubMed [pubmed.ncbi.nlm.nih.gov]

e 3. What is the mechanism of Viltolarsen? [synapse.patsnap.com]

e 4. Viltolarsen for the treatment of Duchenne muscular dystrophy - PubMed
[pubmed.ncbi.nim.nih.gov]

e 5. Viltolarsen: From Preclinical Studies to FDA Approval - PubMed
[pubmed.ncbi.nim.nih.gov]

e 6. go.drugbank.com [go.drugbank.com]
o 7.researchgate.net [researchgate.net]
e 8. drugs.com [drugs.com]

e 9. researchgate.net [researchgate.net]

e 10. NS-065/NCNP-01: An Antisense Oligonucleotide for Potential Treatment of Exon 53
Skipping in Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nim.nih.gov]

e 11. researchgate.net [researchgate.net]

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://www.benchchem.com/product/b10822431?utm_src=pdf-body
https://www.benchchem.com/product/b10822431?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8688746/
https://pubmed.ncbi.nlm.nih.gov/37572081/
https://www.benchchem.com/product/b10822431?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC8688746/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8688746/
https://pubmed.ncbi.nlm.nih.gov/34938127/
https://pubmed.ncbi.nlm.nih.gov/34938127/
https://synapse.patsnap.com/article/what-is-the-mechanism-of-viltolarsen
https://pubmed.ncbi.nlm.nih.gov/31720560/
https://pubmed.ncbi.nlm.nih.gov/31720560/
https://pubmed.ncbi.nlm.nih.gov/36401022/
https://pubmed.ncbi.nlm.nih.gov/36401022/
https://go.drugbank.com/drugs/DB15005
https://www.researchgate.net/publication/337043780_Viltolarsen_for_the_treatment_of_Duchenne_muscular_dystrophy
https://www.drugs.com/medical-answers/viltepsos-mechanism-action-3555181/
https://www.researchgate.net/figure/Mechanism-of-action-of-viltolarsen-Viltolarsen-purple-bar-binds-to-exon-53-As-a_fig1_357070660
https://pmc.ncbi.nlm.nih.gov/articles/PMC6202794/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6202794/
https://www.researchgate.net/publication/327908005_NS-065NCNP-01_An_Antisense_Oligonucleotide_for_Potential_Treatment_of_Exon_53_Skipping_in_Duchenne_Muscular_Dystrophy
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10822431?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o 12. Development of exon 53 skipping drug, viltolarsen, to Duchenne muscular dystrophy
[jstage.jst.go.jp]
e 13. accessdata.fda.gov [accessdata.fda.gov]

e 14. dovepress.com [dovepress.com]

e 15. VILTEPSO (viltolarsen) for the Treatment of Duchenne Muscular Dystrophy
[clinicaltrialsarena.com]

¢ 16. NS Pharma Announces Publication of Clinical Trial Data for Viltolarsen in DMD Patients
in JAMA Neurology [prnewswire.com]

e 17. NS Pharma Announces Positive Results from Phase 2 Study of Viltolarsen in DMD -
Quest | Muscular Dystrophy Association [mdaquest.org]

o 18. clinicaltrials.eu [clinicaltrials.eu]

e 19. parentprojectmd.org [parentprojectmd.org]
e 20. orb.binghamton.edu [orb.binghamton.edu]
e 21. publications.aap.org [publications.aap.org]
e 22. accessdata.fda.gov [accessdata.fda.gov]

e 23. Viltolarsen: a treatment option for Duchenne muscular dystrophy patients who are
amenable to exon 53 skipping therapy - PubMed [pubmed.ncbi.nim.nih.gov]

» To cite this document: BenchChem. [Early-stage discovery and development of Viltolarsen].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10822431#early-stage-discovery-and-development-
of-viltolarsen]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Address: 3281 E Guasti Rd
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essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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